Cas no 95340-93-5 ((3aS,4S,7R,7aR)-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1(3H)-one)
(3aS,4S,7R,7aR)-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1(3H)-one Chemical and Physical Properties
Names and Identifiers
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- (3aS,4S,7R,7aR)-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1(3H)-one
- (3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1(3H)-one
- 3-HYDROXYMETHYL-5-NORBORNENE-2-CARBOXYLIC ACID LACTON
- 4,7-Methanoisobenzofuran-1(3H)-one,3a,4,7,7a-tetrahydro-, (3aR,4R,7S,7aS)-rel-
- (3a alpha,4beta,7beta,7a alpha)-(+/-)-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1(3H)-one
- (3a alpha,4beta,7beta,7a alpha)-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1(3H)-one
- DTXSID70493905
- (3aS,4S,7R,7aR)-3a,4,7,7a-Tetrahydro-4,7-methano-2-benzofuran-1(3H)-one
- 95340-93-5
- (1R,2R,6S,7S)-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-one
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- MDL: MFCD17018717
- Inchi: 1S/C9H10O2/c10-9-8-6-2-1-5(3-6)7(8)4-11-9/h1-2,5-8H,3-4H2/t5-,6+,7+,8-/m1/s1
- InChI Key: WOJWXGGCIZZKFQ-VGRMVHKJSA-N
- SMILES: O1C([C@@H]2[C@H]3C=C[C@H](C3)[C@@H]2C1)=O
Computed Properties
- Exact Mass: 150.068079557g/mol
- Monoisotopic Mass: 150.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.248
- Melting Point: 64-65 ºC
- Boiling Point: 301 ºC
- Flash Point: 123 ºC
(3aS,4S,7R,7aR)-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1(3H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019094567-1g |
(3aS,4S,7R,7aR)-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1(3H)-one |
95340-93-5 | 95% | 1g |
$653.12 | 2023-08-31 | |
| Chemenu | CM159040-1g |
(3aS,4S,7R,7aR)-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1(3H)-one |
95340-93-5 | 95% | 1g |
$628 | 2024-07-18 | |
| Chemenu | CM159040-1g |
(3aS,4S,7R,7aR)-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1(3H)-one |
95340-93-5 | 95% | 1g |
$729 | 2021-08-05 | |
| Crysdot LLC | CD11004482-1g |
(3aS,4S,7R,7aR)-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1(3H)-one |
95340-93-5 | 95+% | 1g |
$772 | 2024-07-19 |
(3aS,4S,7R,7aR)-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1(3H)-one Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on (3aS,4S,7R,7aR)-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1(3H)-one
Research Briefing on (3aS,4S,7R,7aR)-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1(3H)-one (CAS: 95340-93-5) in Chemical Biology and Pharmaceutical Applications
The compound (3aS,4S,7R,7aR)-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1(3H)-one (CAS: 95340-93-5) has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This bicyclic lactone, often referred to as a norcantharidin derivative, exhibits a rigid framework that makes it a valuable scaffold for drug discovery and chemical biology probes. Recent studies have focused on its role as a protein phosphatase inhibitor, particularly targeting PP1 and PP2A, which are implicated in various disease pathways including cancer, neurodegenerative disorders, and viral infections.
A 2023 study published in the Journal of Medicinal Chemistry explored the structural optimization of this compound to enhance its selectivity towards PP2A over PP1, achieving a 15-fold improvement in specificity through strategic modifications at the C-5 and C-6 positions. The research team employed molecular docking simulations followed by synthetic modification, demonstrating that the (3aS,4S,7R,7aR) configuration was crucial for maintaining inhibitory activity while the introduced substituents modulated selectivity. These findings have important implications for developing more targeted phosphatase inhibitors with reduced off-target effects.
In parallel research, scientists at the Scripps Research Institute have utilized 95340-93-5 as a core structure for developing PROTACs (Proteolysis Targeting Chimeras) targeting oncogenic proteins. Their 2024 Nature Chemical Biology publication detailed how the compound's rigid bicyclic structure serves as an ideal linker between target-binding warheads and E3 ligase recruiters, enabling efficient degradation of previously "undruggable" targets. The team reported successful degradation of mutant KRAS proteins in pancreatic cancer cell lines with nanomolar efficiency, marking a significant advancement in targeted protein degradation therapeutics.
Recent pharmacokinetic studies (European Journal of Pharmaceutical Sciences, 2024) have addressed previous challenges with the compound's bioavailability. Through prodrug approaches and nanoparticle formulations, researchers have achieved a 3.5-fold increase in oral bioavailability while maintaining the parent compound's therapeutic activity. These formulation advancements are critical for translating the compound's potential into clinical applications, particularly for chronic conditions requiring prolonged treatment.
The compound's mechanism of action continues to be elucidated through cutting-edge techniques. Cryo-EM studies published in Cell (2024) revealed unprecedented details of how 95340-93-5 binds to the PP2A holoenzyme, inducing conformational changes that allosterically inhibit phosphatase activity. This structural insight is driving rational design of next-generation derivatives with improved pharmacological profiles. Current clinical development focuses on oncology applications, with two derivatives entering Phase I trials for solid tumors in 2024, demonstrating the compound's transition from chemical biology tool to therapeutic candidate.
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